1-Bromo-4-chloro-2-vinylbenzene
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Overview
Description
1-Bromo-4-chloro-2-vinylbenzene is a chemical compound with various properties . It is used in laboratory chemicals and synthesis of substances .
Synthesis Analysis
This compound can be synthesized by various routes. One such route is from 2-chloroaniline, via diazotization followed by a Sandmeyer reaction . Another route is from a derivative of (4-bromophenyl)silane using N-bromosuccinimide .Molecular Structure Analysis
The molecular structure of this compound has been investigated under the molecular electron density theory (MEDT) at the B3LYP/6-311++G(d,p) computational level .Chemical Reactions Analysis
The regioselectivity and the mechanism of the (32CA) cycloadditions reactions of 1-bromo-4-vinylbenzene 1 and 1-chloro-4-vinylbenzene 2 with benzonitrile oxide 3 were investigated .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, molecular weight, melting point, boiling point, and density .Mechanism of Action
Target of Action
The primary target of 1-Bromo-4-chloro-2-vinylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The mode of action of this compound involves electrophilic aromatic substitution . In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by this compound involve the cycloadditions reactions with benzonitrile oxide . These reactions take place in a two-stage one-step mechanism . The meta isoxazolines are kinetically and thermodynamically favored over the ortho ones .
Result of Action
The result of the action of this compound is the formation of substituted benzene rings . This occurs through the electrophilic aromatic substitution mechanism .
Advantages and Limitations for Lab Experiments
1-Bromo-4-chloro-2-vinylbenzene has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize, which makes it cost-effective and readily available. Second, it is a relatively stable compound, which makes it suitable for use in a variety of synthetic reactions. Finally, its electron-rich properties make it useful in a variety of synthetic reactions.
However, this compound also has several limitations. First, it is an electron-rich compound, which means that it can be easily oxidized or reduced, leading to undesired side reactions. Second, it is a relatively unstable compound, which means that it can decompose easily in the presence of heat or light. Finally, it is a relatively toxic compound, which means that it should be handled with caution in the laboratory.
Future Directions
1-Bromo-4-chloro-2-vinylbenzene has potential applications in a variety of fields. In the future, it could be used in the synthesis of new materials, such as polymers and plastics. In addition, it could be used in the development of new pharmaceuticals and biotechnologies. Finally, it could be used in the development of new catalysts for chemical reactions, which could potentially lead to more efficient and cost-effective methods of synthesizing compounds.
Synthesis Methods
1-Bromo-4-chloro-2-vinylbenzene is typically synthesized through the reaction of bromine and chlorine with a vinylbenzene. The reaction is typically carried out in a polar solvent, such as methanol or ethanol, and can be catalyzed with a base, such as sodium hydroxide. The reaction is exothermic and proceeds rapidly, yielding this compound as the main product.
Scientific Research Applications
1-Bromo-4-chloro-2-vinylbenzene has been studied extensively for its potential applications in the chemical industry and its use as a synthetic intermediate in the production of other compounds. In particular, it has been used in the synthesis of various dyes, pigments, and pharmaceuticals. In addition, this compound has been studied for its potential use in biotechnology and in the development of new materials.
Safety and Hazards
properties
IUPAC Name |
1-bromo-4-chloro-2-ethenylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrCl/c1-2-6-5-7(10)3-4-8(6)9/h2-5H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLBDKZHLRMWCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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